molecular formula C14H10Cl2O2 B14024661 3-(Benzyloxy)-2,6-dichlorobenzaldehyde

3-(Benzyloxy)-2,6-dichlorobenzaldehyde

Cat. No.: B14024661
M. Wt: 281.1 g/mol
InChI Key: UXPXLIFQTWKFKK-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2,6-dichlorobenzaldehyde is an organic compound characterized by the presence of a benzyloxy group and two chlorine atoms attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2,6-dichlorobenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dichlorobenzaldehyde.

    Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting 2,6-dichlorobenzaldehyde with benzyl alcohol in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2,6-dichlorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 3-(Benzyloxy)-2,6-dichlorobenzoic acid.

    Reduction: 3-(Benzyloxy)-2,6-dichlorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-2,6-dichlorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2,6-dichlorobenzaldehyde involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-2-chlorobenzaldehyde: Similar structure but with only one chlorine atom.

    3-(Benzyloxy)-4,6-dichlorobenzaldehyde: Similar structure but with chlorine atoms at different positions.

    3-(Benzyloxy)-2,6-difluorobenzaldehyde: Similar structure but with fluorine atoms instead of chlorine.

Uniqueness

3-(Benzyloxy)-2,6-dichlorobenzaldehyde is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with other molecules. The presence of the benzyloxy group also adds to its distinct chemical properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H10Cl2O2

Molecular Weight

281.1 g/mol

IUPAC Name

2,6-dichloro-3-phenylmethoxybenzaldehyde

InChI

InChI=1S/C14H10Cl2O2/c15-12-6-7-13(14(16)11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

UXPXLIFQTWKFKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)C=O)Cl

Origin of Product

United States

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